molecular formula C14H11N3OS B2614382 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1153983-98-2

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2614382
CAS No.: 1153983-98-2
M. Wt: 269.32
InChI Key: ZAIUMGPYWKFFGO-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Frameworks

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine belongs to the thiadiazole family of heterocycles, characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its structural classification is distinct from other thiadiazole isomers (e.g., 1,3,4-thiadiazoles) due to the specific placement of heteroatoms and substituents.

Key Structural Features

Feature Description
Heteroatom Arrangement N–S–N sequence in the ring (positions 1, 2, 4)
Substituents 3-phenoxyphenyl group at position 3; amino group at position 5
Molecular Formula C₁₄H₁₁N₃OS
Molecular Weight 269.32 g/mol

The 1,2,4-thiadiazole scaffold differs from the 1,3,4-thiadiazole in electronic distribution and reactivity. For example, the 1,2,4-thiadiazole isomer exhibits distinct π-electron delocalization patterns, influencing its interaction with biological targets. The 3-phenoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in drug design.

Historical Context of Phenoxyphenyl-Substituted Thiadiazoles

The development of thiadiazole derivatives with phenoxyphenyl substituents traces back to the early 20th century, when thiadiazoles were first explored for their pharmacological potential. While 1,3,4-thiadiazoles dominated early research (e.g., acetazolamide, a carbonic anhydrase inhibitor), the 1,2,4-thiadiazole isomer emerged as a niche area in the 21st century.

Key Milestones

Year Development Relevance to 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine
1882 First synthesis of thiadiazoles by Fischer Foundation for heterocyclic chemistry
2000s Exploration of phenoxyphenyl-substituted 1,3,4-thiadiazoles Structural analogs with distinct SAR
2020s Emerging focus on 1,2,4-thiadiazoles for targeted therapies Novel isomer with unexplored potential

The phenoxyphenyl group was introduced to modulate electronic properties and binding affinity. For instance, 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives showed antimicrobial activity, but their 1,2,4-thiadiazole counterparts remain understudied.

Significance in Contemporary Pharmaceutical Research

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine is gaining attention for its potential in drug discovery due to its unique pharmacophore. Current research highlights its utility in:

  • Antimicrobial Drug Development
    Thiadiazoles are known for their broad-spectrum antimicrobial activity, often mediated by interference with microbial enzymes (e.g., β-lactamases). The 1,2,4-thiadiazole isomer may offer novel mechanisms of action, though specific studies on this compound are limited.

  • Anticancer Research
    Derivatives of thiadiazoles have demonstrated cytotoxic effects via apoptosis induction and kinase inhibition. The 3-phenoxyphenyl group may enhance selectivity for cancer cells by targeting specific signaling pathways.

  • Material Science Applications
    The thiadiazole core’s stability and reactivity make it a candidate for functional materials, such as polymers or coatings, though this application remains unexplored for the 1,2,4-thiadiazole isomer.

Comparative Biological Activity

Property 1,3,4-Thiadiazole Derivatives 1,2,4-Thiadiazole Derivatives
Antimicrobial Activity Well-documented Emerging
Anticancer Activity Moderate Limited data
Synthetic Accessibility High Moderate

Research Gaps and Objectives in Thiadiazole Chemistry

Despite its potential, 3-(3-phenoxyphenyl)-1,2,4-thiadiazol-5-amine faces several challenges in research and development:

Critical Research Gaps

Gap Area Specific Challenges
Synthetic Optimization Limited methods for scalable synthesis of 1,2,4-thiadiazoles
SAR Studies Inadequate data on substituent effects on biological activity
Pharmacokinetics No studies on absorption, distribution, metabolism, or excretion (ADME)
Target Engagement Mechanistic insights into interactions with enzymes/receptors remain unclear

Future Objectives

  • Synthetic Innovations : Development of green, high-yield routes for 1,2,4-thiadiazole synthesis.
  • Biological Profiling : Systematic evaluation of antimicrobial and anticancer activities.
  • Computational Modeling : Use of molecular docking to predict target interactions.

Properties

IUPAC Name

3-(3-phenoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUMGPYWKFFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiadiazole ring into a more reduced form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with the thiadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

  • Case Study : A study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed promising cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiadiazole structure could lead to more potent anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The presence of electron-withdrawing groups enhances their interaction with microbial targets.

  • Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Anticonvulsant Activity

Some thiadiazole derivatives have been identified as potential anticonvulsants. Their mechanism may involve modulation of GABAergic neurotransmission.

  • Case Study : Research has demonstrated that certain substituted thiadiazoles possess anticonvulsant activity comparable to standard treatments like diazepam .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or phenoxy substituents can significantly influence biological activity.

Compound StructureActivity TypeObservations
5-(trifluoromethyl)-1,3,4-thiadiazoleAnticancerInhibits tubulin polymerization
5-(phenoxy)-1,3,4-thiadiazoleAntimicrobialEffective against resistant bacterial strains
5-(pyrazolyl)-1,3,4-thiadiazoleAnticonvulsantComparable efficacy to established anticonvulsants

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer properties, the compound is believed to inhibit key enzymes and signaling pathways, such as cyclooxygenase and nuclear factor-kappa B (NF-κB), thereby reducing inflammation and inhibiting tumor growth.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features Reference
3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine 3-Phenoxyphenyl 297.35 Bulky phenoxy group; potential for π-π interactions
3-Phenyl-1,2,4-thiadiazol-5-amine Phenyl 177.22 Simplest analog; baseline for electronic/steric comparisons
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl 211.67 Electron-withdrawing Cl enhances electrophilicity
3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine 2-Trifluoromethylphenyl 243.23 Strong electron-withdrawing CF₃ group; impacts solubility and reactivity
3-(4-Bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 4-Bromophenyl + N-(4-CF₃-phenyl) 399.96 Dual substituents enhance lipophilicity; 83% synthesis yield

Key Observations:

  • The phenoxyphenyl group, with its electron-donating oxygen atom, may stabilize resonance structures, altering binding affinities in biological targets .
  • Steric Considerations: Bulky substituents like 3-phenoxyphenyl or 4-bromophenyl could hinder interactions with sterically constrained enzyme active sites compared to simpler phenyl analogs .
  • Synthetic Accessibility: Catalyst-free methods yield 3-(4-bromophenyl) derivatives in high yields (83%), while phenoxyphenyl derivatives may require multi-step protocols, as suggested by their discontinued commercial availability .

Analogues with Heterocyclic Substitutents

Table 2: Pyridine-Containing Analogues
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Biological Relevance Reference
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-Isopropoxypyridin-2-yl 356.41 Macrofilaricidal activity (55% yield)
3-(Pyridin-2-yl)-N-(5-((1-methylpiperidin-4-yl)oxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridin-2-yl + piperidinyloxy 369.42 Potential CNS permeability due to piperidine

Key Observations:

  • Pyridine-containing analogs exhibit enhanced hydrogen-bonding capabilities and solubility in polar solvents .
  • The addition of a piperidinyloxy group (Compound 36) introduces basicity, which may improve blood-brain barrier penetration .

Analogues with Sulfur- or Oxygen-Linked Substituents

Table 3: Thioether and Ether-Linked Derivatives
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Notable Properties Reference
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-Methoxyphenylsulfanyl 239.31 Improved solubility in DMSO/chloroform
3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine 3-Phenoxyphenyl 297.35 Moderate solubility in organic solvents

Key Observations:

  • Sulfanyl groups (e.g., 4-methoxyphenylsulfanyl) enhance solubility in aprotic solvents compared to ether-linked phenoxyphenyl derivatives .

Biological Activity

3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and potential anticancer properties. The synthesis methods, structure-activity relationships, and relevant case studies are also discussed.

Chemical Structure

The compound features a thiadiazole ring system that is known for its pharmacological significance. The molecular formula is C14H12N4OSC_{14}H_{12}N_4OS, indicating the presence of sulfur and nitrogen within its structure, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532.6 μg/mL
Escherichia coli1828.0 μg/mL
Pseudomonas aeruginosa1630.0 μg/mL
Bacillus cereus1435.0 μg/mL

These results suggest that the compound's thiadiazole core contributes to its antibacterial efficacy, similar to other derivatives in this class .

Antifungal Activity

The antifungal potential of this compound has also been evaluated against various fungal strains:

Fungal StrainZone of Inhibition (mm)MIC (μg/mL)
Aspergillus niger1740.0
Aspergillus fumigatus1642.5
Candida albicans1250.0

The antifungal activity was significant, particularly against Aspergillus species, indicating that modifications in the structure can enhance efficacy against fungal pathogens .

Anticancer Potential

Although less studied, preliminary investigations into the anticancer properties of thiadiazole derivatives suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine showed promising results in inhibiting cancer cell proliferation in vitro .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors involved in microbial metabolism or cancer cell signaling pathways. The phenoxyphenyl substituent enhances binding affinity and specificity towards these targets .

Synthesis Methods

The synthesis of 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves reactions between phenoxybenzoic acid and thiosemicarbazide under controlled conditions:

  • Reagents : Phenoxybenzoic acid and thiosemicarbazide.
  • Reaction Conditions : The reaction is generally carried out in a solvent such as ethanol or dioxane at elevated temperatures.
  • Yield : The process yields significant amounts of the desired product with purity confirmed through spectroscopic methods like NMR and IR.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Screening : A study published in the International Journal of Pharmaceutical Sciences evaluated a series of thiadiazole derivatives for their antimicrobial activities against a panel of bacteria and fungi. Results indicated that structural modifications could lead to enhanced activity .
  • In Vivo Studies : Research conducted on animal models demonstrated that certain thiadiazole derivatives exhibited reduced tumor growth rates compared to control groups when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine, and how can its purity and structure be validated?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides or thioamides with appropriate electrophiles. For example, reacting 3-phenoxyphenyl thioamide with cyanogen bromide (BrCN) under basic conditions yields the 1,2,4-thiadiazole core. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol ensures purity. Structural validation employs:

  • NMR spectroscopy : Confirm aromatic proton environments and amine group presence.
  • X-ray crystallography : Resolve tautomeric preferences (e.g., amine positioning) and molecular planarity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula .

Q. How do the electronic and steric properties of the 3-phenoxyphenyl substituent influence the compound’s reactivity?

  • Methodology : Computational studies (DFT calculations) assess electron-donating/withdrawing effects of the phenoxy group on the thiadiazole ring’s aromaticity. Experimentally, compare reaction kinetics (e.g., nucleophilic substitution rates) with analogs lacking the phenoxy group. The bulky phenoxy substituent may hinder axial attack in planar systems, favoring specific regioisomers .

Advanced Research Questions

Q. How can contradictory biological activity data for 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine across studies be resolved?

  • Methodology :

  • Purity assessment : Use HPLC-MS to confirm batch-to-batch consistency; impurities (e.g., oxidized byproducts) may skew bioactivity results .
  • Assay standardization : Compare activity under identical conditions (e.g., cell lines, incubation time). For antimicrobial studies, ensure MIC/MBC protocols align with CLSI guidelines .
  • Structural analogs : Test derivatives (e.g., halogenated variants) to isolate electronic vs. steric contributions to activity discrepancies .

Q. What strategies mitigate side reactions during functionalization of the 1,2,4-thiadiazole core?

  • Methodology :

  • Protecting groups : Temporarily block the amine (-NH₂) with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during alkylation/acylation .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SNAr reactions.
  • Catalysis : Employ transition metals (e.g., CuI) for regioselective cross-coupling at the 5-position .

Q. How does tautomerism in 1,2,4-thiadiazoles affect crystallographic data interpretation?

  • Methodology :

  • Single-crystal X-ray diffraction : Identify dominant tautomers (e.g., 5-amine vs. 3-amine) via hydrogen-bonding patterns. For mixed tautomers, refine occupancy factors .
  • Solid-state NMR : Compare ¹³C/¹⁵N chemical shifts with computational models (e.g., Gaussian) to validate tautomeric equilibria .

Experimental Design Challenges

Q. How to design a robust SAR study for 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine derivatives targeting kinase inhibition?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with substituents at positions 2 (e.g., halogens) and 5 (e.g., alkyl/aryl amines) .
  • Kinase profiling : Use high-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler). Validate hits via ITC (isothermal titration calorimetry) for binding affinity .
  • Co-crystallization : Resolve ligand-kinase complexes to identify key binding interactions (e.g., hydrogen bonds with hinge regions) .

Q. What analytical approaches resolve conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Hansen solubility parameters : Calculate HSPiP values to predict solvent compatibility.
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) that may falsely indicate low solubility.
  • Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility for biological assays .

Data Interpretation and Validation

Q. How to address inconsistencies in computational vs. experimental logP values?

  • Methodology :

  • Chromatographic methods : Measure logP via reverse-phase HPLC (C18 column) with calibration standards.
  • Software validation : Compare predictions from ChemAxon, ACD/Labs, and EPI Suite with experimental data to identify algorithm biases .

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